molecular formula C30H24Cl3NO10 B017566 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate CAS No. 169557-99-7

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate

Cat. No.: B017566
CAS No.: 169557-99-7
M. Wt: 664.9 g/mol
InChI Key: NEJKVTFPWPZGFX-WLGPCAMQSA-N
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Description

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a crucial role in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate typically involves the protection of hydroxyl groups followed by the introduction of the trichloroacetimidate group. One common method starts with D-glucuronic acid methyl ester, which is then benzoylated to protect the hydroxyl groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the deprotected glucuronic acid derivative .

Scientific Research Applications

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is crucial in the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is unique due to its trichloroacetimidate group, which makes it a highly effective glycosyl donor. This feature distinguishes it from other protected glucuronic acid derivatives and enhances its utility in glycobiology research .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Cl3NO10/c1-39-27(38)22-20(40-24(35)17-11-5-2-6-12-17)21(41-25(36)18-13-7-3-8-14-18)23(28(43-22)44-29(34)30(31,32)33)42-26(37)19-15-9-4-10-16-19/h2-16,20-23,28,34H,1H3/t20-,21-,22-,23+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKVTFPWPZGFX-WLGPCAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
Reactant of Route 5
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
Reactant of Route 6
Reactant of Route 6
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate

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